molecular formula C2H6N2O2 B7770172 (Hydroxymethyl)urea CAS No. 78200-36-9

(Hydroxymethyl)urea

Cat. No.: B7770172
CAS No.: 78200-36-9
M. Wt: 90.08 g/mol
InChI Key: VGGLHLAESQEWCR-UHFFFAOYSA-N
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Description

(Hydroxymethyl)urea is an organic compound with the formula HOCH₂NHCONH₂ It is a derivative of urea where one of the hydrogen atoms is replaced by a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Hydroxymethyl)urea can be synthesized through the reaction of urea with formaldehyde. The reaction typically occurs in an aqueous medium under mild conditions. The general reaction is as follows:

NH₂CONH₂+CH₂OHOCH₂NHCONH₂\text{NH₂CONH₂} + \text{CH₂O} \rightarrow \text{HOCH₂NHCONH₂} NH₂CONH₂+CH₂O→HOCH₂NHCONH₂

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of formaldehyde to an aqueous solution of urea. The reaction is carried out at a temperature range of 20-40°C to ensure optimal yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: (Hydroxymethyl)urea undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield simpler amine compounds.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Produces urea derivatives with additional functional groups.

    Reduction: Results in simpler amine compounds.

    Substitution: Yields various substituted urea compounds depending on the substituent introduced.

Scientific Research Applications

(Hydroxymethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Hydroxymethyl)urea involves its ability to form hydrogen bonds and participate in various chemical reactions. It can interact with other molecules through its hydroxymethyl and amide groups, facilitating the formation of complex structures. These interactions are crucial in its applications in polymer chemistry and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its single hydroxymethyl group, which imparts specific chemical properties that are distinct from other urea derivatives. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

hydroxymethylurea
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InChI

InChI=1S/C2H6N2O2/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6)
Source PubChem
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InChI Key

VGGLHLAESQEWCR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)N)O
Source PubChem
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Molecular Formula

C2H6N2O2
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DSSTOX Substance ID

DTXSID5027350
Record name 1-(Hydroxymethyl)urea
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid, Colorless solid; [HSDB]
Record name Urea, N-(hydroxymethyl)-
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Record name (Hydroxymethyl)urea
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Solubility

VERY SOL IN WATER; SOL IN METHANOL, ACETIC ACID; SOL IN HOT ALCOHOL; INSOL IN ETHER
Record name (HYDROXYMETHYL)UREA
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Color/Form

PRISMS FROM ALCOHOL, COLORLESS CRYSTALS

CAS No.

1000-82-4, 78200-36-9
Record name (Hydroxymethyl)urea
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Record name (Hydroxymethyl)urea
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Record name Methyl hydroxyurea
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Record name (HYDROXYMETHYL)UREA
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Melting Point

111 °C
Record name (HYDROXYMETHYL)UREA
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5776
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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